4-Morpholinesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of morpholines, including 4-Morpholinesulfonamide, is a subject of much study due to their biological and pharmacological importance . The main approaches toward morpholine synthesis or functionalization include the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of 4-Morpholinesulfonamide consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The molecular weight of this compound is 166.2 .Chemical Reactions Analysis
Morpholines, including 4-Morpholinesulfonamide, are frequently used in various chemical reactions. The main approaches toward morpholine ring forming reactions or ring functionalization have been studied extensively .Physical And Chemical Properties Analysis
4-Morpholinesulfonamide is a solid substance at room temperature . It is stored in an inert atmosphere at room temperature .Scientific Research Applications
Medicine: Antibacterial Agents
Morpholine-4-sulfonamide derivatives are used as bacteriostatic antibiotics . They inhibit the bacterial synthesis of folic acid, which is essential for their DNA replication and cell division. This action makes them effective in treating bacterial infections in humans and animals .
Antiviral Research
These compounds have shown potential as antiviral agents against a variety of viruses, including coxsackievirus B, enteroviruses, and even SARS-CoV-2, which is responsible for COVID-19 .
Chemical Synthesis
In chemical research, morpholine-4-sulfonamide is used to synthesize novel compounds with potential therapeutic applications. For example, it has been used to create new thiazole-based benzenesulfonamide-linked morpholine compounds .
Drug Development
The sulfonamide group is crucial in drug development for creating nitrogen-containing heterocyclic cores that are biologically active substances .
Palladium-Catalyzed Synthesis
It’s also used in palladium-catalyzed three-component synthesis of diverse sulfonamides, showcasing its versatility in organic synthesis .
Mechanism of Action
Target of Action
Morpholine-4-sulfonamide, also known as 4-Morpholinesulfonamide, has been identified as a dual-targeting inhibitor of dihydrofolate reductase (DHFR) and DNA gyrase . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides. DNA gyrase is an enzyme that introduces negative supercoils into DNA, which is essential for DNA replication and transcription .
Mode of Action
Morpholine-4-sulfonamide interacts with its targets by interlocking into the cavity center of DHFR and DNA gyrase . It exhibits a lower binding fitness with DHFR than with DNA gyrase, indicating a stronger interaction with DHFR . The 4-thiazolone-linked methyl ester and sulfonamide units of the compound are responsible for the hydrogen bonding interactions .
Biochemical Pathways
The compound’s interaction with DHFR and DNA gyrase affects the biochemical pathways associated with nucleotide synthesis and DNA replication, respectively . By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, thereby affecting nucleotide synthesis. By inhibiting DNA gyrase, it interferes with the introduction of negative supercoils into DNA, affecting DNA replication and transcription .
Pharmacokinetics
The compound has a log Po/w (iLOGP) of 0.87, indicating its lipophilicity . It is highly soluble, with a solubility of 240.0 mg/ml .
Result of Action
The inhibition of DHFR and DNA gyrase by Morpholine-4-sulfonamide can lead to antimicrobial effects. For instance, it has shown antibacterial efficacy against multidrug-resistant Klebsiella pneumoniae . It also demonstrated excellent antinociceptive and antiedematogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Morpholine-4-sulfonamide. For instance, its storage temperature is recommended to be at room temperature under an inert atmosphere . In aquatic environments, sulfonamides, including Morpholine-4-sulfonamide, can have long residence times due to their high resistance to biodegradation . This can lead to unintentional exposure of different organisms to the compound, potentially causing long-term ecological risks .
Safety and Hazards
The safety information for 4-Morpholinesulfonamide indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
While specific future directions for 4-Morpholinesulfonamide were not found in the search results, it is known that the synthesis of morpholines is a subject of much study due to their biological and pharmacological importance . This suggests that future research may continue to explore new synthetic strategies and applications for this compound.
properties
IUPAC Name |
morpholine-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2,(H2,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWQJRQCWCFUTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298658 | |
Record name | 4-Morpholinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25999-04-6 | |
Record name | 4-Morpholinesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Morpholinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | morpholine-4-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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